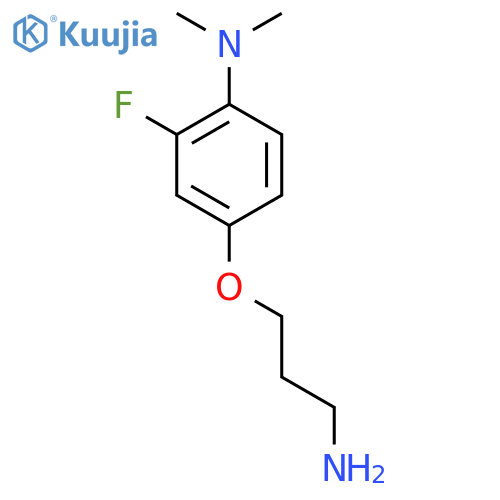

Cas no 2229257-61-6 (4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline

- EN300-1762208

- 2229257-61-6

-

- インチ: 1S/C11H17FN2O/c1-14(2)11-5-4-9(8-10(11)12)15-7-3-6-13/h4-5,8H,3,6-7,13H2,1-2H3

- InChIKey: CGCUPEAQUFNCSQ-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1N(C)C)OCCCN

計算された属性

- 精确分子量: 212.13249133g/mol

- 同位素质量: 212.13249133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 5

- 複雑さ: 178

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.5Ų

- XLogP3: 1.5

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762208-10g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-0.1g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-0.5g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-1.0g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1762208-2.5g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-10.0g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1762208-5.0g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1762208-0.25g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-0.05g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1762208-5g |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline |

2229257-61-6 | 5g |

$2858.0 | 2023-09-20 |

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline 関連文献

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylanilineに関する追加情報

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline: An Overview of CAS No. 2229257-61-6

4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline (CAS No. 2229257-61-6) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its aminopropoxy and fluorinated functionalities, offers a range of potential applications in drug development and advanced materials.

The molecular structure of 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline consists of an aromatic ring substituted with a fluoro group at the 2-position, a dimethylamino group at the 4-position, and a propoxy group terminated with an amino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable building block in various synthetic pathways.

In the realm of medicinal chemistry, 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its ability to modulate specific biological targets, such as receptors and enzymes, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

The fluorinated moiety in 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline plays a crucial role in enhancing its biological activity and metabolic stability. Fluorine atoms are known to improve the lipophilicity and bioavailability of organic molecules, which can be advantageous in drug design. Additionally, the presence of the aminopropoxy group provides a flexible linker that can be modified to optimize binding affinity and selectivity towards target proteins.

Beyond its medicinal applications, 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline has also found utility in materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of advanced polymers and coatings. For example, researchers at the University of California have reported the use of this compound as a monomer in the preparation of polymeric materials with enhanced mechanical properties and thermal stability. These materials have potential applications in areas such as electronics, aerospace, and biomedical devices.

The synthesis of 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions and coupling reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing waste and energy consumption.

In conclusion, CAS No. 2229257-61-6, or 4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline, is a multifaceted compound with promising applications in both medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for further research and development, potentially leading to innovative solutions in healthcare and technology.

2229257-61-6 (4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline) Related Products

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 2229559-69-5(tert-butyl N-2-(1-amino-4-hydroxycyclohexyl)-4-methoxyphenylcarbamate)

- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)

- 298213-31-7(<br>1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine maleate / fumarate)

- 6425-32-7(3-morpholino-1,2-propanediol)

- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)

- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)

- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)

- 1261785-63-0(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)